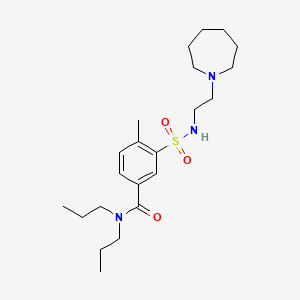

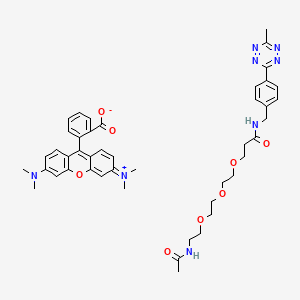

TAMRA-PEG3-Me-Tet

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TAMRA-PEG3-Me-Tet est un dérivé fluorescent de la TAMRA (tétraméthylrhodamine) contenant trois unités de polyéthylène glycol (PEG). Ce composé comprend un groupe tétrazine, qui lui permet de subir une réaction de Diels-Alder à demande électronique inverse avec des molécules contenant des groupes trans-cyclooctène (TCO) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de TAMRA-PEG3-Me-Tet implique la conjugaison de la TAMRA avec un lieur PEG et un groupe tétrazine. Le processus comprend généralement les étapes suivantes :

Activation de la TAMRA : La TAMRA est d’abord activée à l’aide d’un agent d’activation approprié.

Attachement du lieur PEG : La TAMRA activée est ensuite mise à réagir avec un lieur PEG dans des conditions contrôlées.

Conjugaison de la tétrazine : Enfin, la TAMRA pégylée est conjuguée avec un groupe tétrazine pour former la this compound

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Activation en vrac : De grandes quantités de TAMRA sont activées à l’aide de réactifs de qualité industrielle.

Attachement du lieur PEG : La TAMRA activée est mise à réagir avec des lieurs PEG dans de grands réacteurs.

Conjugaison de la tétrazine : La TAMRA pégylée est ensuite conjuguée avec des groupes tétrazine dans des conditions optimisées pour garantir un rendement et une pureté élevés

Analyse Des Réactions Chimiques

Types de réactions

La TAMRA-PEG3-Me-Tet subit principalement la réaction de Diels-Alder à demande électronique inverse (iEDDA) avec des molécules contenant du TCO. Cette réaction est très spécifique et efficace, ce qui la rend idéale pour les applications de bioconjugaison .

Réactifs et conditions courants

Réactifs : this compound, molécules contenant du TCO.

Conditions : La réaction iEDDA se produit généralement dans des conditions douces, souvent à température ambiante, et ne nécessite aucun catalyseur

Principaux produits

Le principal produit de la réaction iEDDA entre la this compound et les molécules contenant du TCO est un conjugué stable, qui conserve les propriétés fluorescentes de la TAMRA .

Applications de la recherche scientifique

La this compound présente une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisée en chimie click pour l’étiquetage et le suivi des molécules.

Biologie : Utilisée en microscopie à fluorescence pour l’imagerie des structures et des processus cellulaires.

Médecine : Utilisée dans les tests diagnostiques et la recherche thérapeutique pour suivre l’administration et la distribution des médicaments.

Industrie : Appliquée au développement de biosenseurs et d’outils diagnostiques

Applications De Recherche Scientifique

TAMRA-PEG3-Me-Tet has a wide range of applications in scientific research, including:

Chemistry: Used in click chemistry for labeling and tracking molecules.

Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.

Medicine: Utilized in diagnostic assays and therapeutic research for tracking drug delivery and distribution.

Industry: Applied in the development of biosensors and diagnostic tools

Mécanisme D'action

Le mécanisme d’action de la TAMRA-PEG3-Me-Tet implique sa capacité à subir la réaction iEDDA avec des molécules contenant du TCO. Cette réaction forme une liaison covalente stable, ce qui permet d’utiliser le composé pour des applications d’étiquetage et de suivi spécifiques. Les propriétés fluorescentes de la TAMRA permettent la visualisation et la quantification des molécules étiquetées .

Comparaison Avec Des Composés Similaires

Composés similaires

TAMRA-PEG3-NHS : Un autre dérivé de la TAMRA avec un lieur PEG, mais avec un groupe ester de N-hydroxysuccinimide (NHS) au lieu d’un groupe tétrazine.

TAMRA-PEG3-Azide : Contient un groupe azide, qui lui permet de subir des réactions de chimie click avec des molécules contenant un alcyne

Unicité

La TAMRA-PEG3-Me-Tet est unique en raison de son groupe tétrazine, qui permet la réaction iEDDA hautement spécifique et efficace avec les molécules contenant du TCO. Cette spécificité la rend particulièrement utile pour les applications de bioconjugaison et d’imagerie .

Propriétés

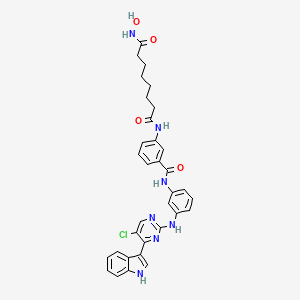

Formule moléculaire |

C45H52N8O8 |

|---|---|

Poids moléculaire |

832.9 g/mol |

Nom IUPAC |

3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C24H22N2O3.C21H30N6O5/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-16-24-26-21(27-25-16)19-5-3-18(4-6-19)15-23-20(29)7-9-30-11-13-32-14-12-31-10-8-22-17(2)28/h5-14H,1-4H3;3-6H,7-15H2,1-2H3,(H,22,28)(H,23,29) |

Clé InChI |

OQLPVFVIKMECHO-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)

![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)